molecular formula C10H8BrF3O3 B8156647 Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate

Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate

Cat. No.: B8156647
M. Wt: 313.07 g/mol
InChI Key: ZIKDBZUQXQEFOB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is an organic compound with a complex structure that includes bromine, fluorine, and difluoroethoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is optimized to minimize by-products and ensure the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively.

Scientific Research Applications

Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
  • Methyl 3-bromo-4-(2,2-difluoroethoxy)methylbenzoate
  • Methyl 3-bromo-4-(2,2-difluoroethoxy)phenylbenzoate

Uniqueness

Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the difluoroethoxy group, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-10(15)5-2-6(11)9(7(12)3-5)17-4-8(13)14/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKDBZUQXQEFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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